Ulifloxacin, (S)-
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Overview
Description
Ulifloxacin, (S)- is a synthetic antibiotic belonging to the fluoroquinolone class. It is the active metabolite of prulifloxacin, a prodrug that is metabolized in the body to produce ulifloxacin . This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized through the esterification of prulifloxacin. The process involves the conversion of prulifloxacin to ulifloxacin ethyl ester, which is then hydrolyzed to produce ulifloxacin . The reaction conditions typically include the use of esterases, which facilitate the hydrolysis process .
Industrial Production Methods: The industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin, followed by its conversion to ulifloxacin through enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ulifloxacin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ulifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of fluoroquinolone antibiotics.
Biology: Used in studies to understand bacterial resistance mechanisms.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Levofloxacin: A fluoroquinolone antibiotic known for its effectiveness against respiratory infections.
Comparison: Ulifloxacin is unique in its high potency and broad-spectrum activity compared to other fluoroquinolones. It is generally more active in vitro against a variety of clinical isolates of Gram-negative and Gram-positive bacteria . Additionally, ulifloxacin has a longer elimination half-life, allowing for once-daily administration, which can improve patient compliance .
Properties
CAS No. |
138382-93-1 |
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Molecular Formula |
C16H16FN3O3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1 |
InChI Key |
SUXQDLLXIBLQHW-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |
Origin of Product |
United States |
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